N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
Description
N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a thiazole ring
Properties
IUPAC Name |
N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2S/c1-4-5-6-20(26)25(18-11-9-17(23)10-12-18)22-24-21(15(2)28-22)16-7-13-19(27-3)14-8-16/h7-14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIZWQKYUCADSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The bromophenyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the pentanamide linkage through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the implementation of automated systems for the amide coupling step. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF), elevated temperatures.
Major Products
Oxidation: Formation of N-(4-bromophenyl)-N-[4-(4-hydroxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide.
Reduction: Formation of N-(phenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide.
Substitution: Formation of N-(4-substituted phenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide.
Scientific Research Applications
N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of a particular enzyme involved in cell proliferation, leading to reduced cancer cell growth. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
- N-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
- N-(4-methylphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
Uniqueness
N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the combination of the methoxyphenyl and thiazole groups provides a unique structural framework that can be exploited for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
